molecular formula C13H20O5 B14472990 4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol CAS No. 68071-05-6

4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol

Cat. No.: B14472990
CAS No.: 68071-05-6
M. Wt: 256.29 g/mol
InChI Key: KCUGXVQRQBKXBO-UHFFFAOYSA-N
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Description

4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol is an organic compound with the molecular formula C14H22O4. This compound is a diester, formed by the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2,2-dimethyl-1,3-propanediol. It is used in various chemical processes and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol typically involves a Diels-Alder reaction. This reaction is carried out between 1,3-butadiene and maleic anhydride to produce 4-cyclohexene-cis-1,2-dicarboxylic anhydride . The anhydride is then hydrolyzed to form 4-cyclohexene-cis-1,2-dicarboxylic acid . The final step involves esterification with 2,2-dimethyl-1,3-propanediol under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is conducted in large reactors, and the subsequent hydrolysis and esterification steps are optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Cyclohexene-1,2-dicarboxylic acid.

    Reduction: 4-Cyclohexene-1,2-dicarboxylic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol is unique due to its specific esterification with 2,2-dimethyl-1,3-propanediol, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.

Properties

CAS No.

68071-05-6

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

6-(3-hydroxy-2,2-dimethylpropoxy)carbonylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H20O5/c1-13(2,7-14)8-18-12(17)10-6-4-3-5-9(10)11(15)16/h3-4,9-10,14H,5-8H2,1-2H3,(H,15,16)

InChI Key

KCUGXVQRQBKXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC(=O)C1CC=CCC1C(=O)O

physical_description

Liquid

Origin of Product

United States

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